(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate is a complex organic compound with a unique structure. This compound features a chlorinated and deuterated glycerol backbone esterified with a hexadecanoic acid and an octadecatrienoic acid. The presence of deuterium atoms and the specific configuration of double bonds in the octadecatrienoic acid moiety make this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate typically involves multiple steps:
Deuteration of Glycerol: The first step involves the selective deuteration of glycerol to obtain 1,1,2,3,3-pentadeuterio-glycerol. This can be achieved using deuterium oxide (D2O) in the presence of a suitable catalyst.
Chlorination: The deuterated glycerol is then chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position.
Esterification: The chlorinated, deuterated glycerol is esterified with hexadecanoic acid and (9Z,12Z,15E)-octadeca-9,12,15-trienoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecatrienoic acid moiety. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction reactions can target the ester linkages and the double bonds. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Aqueous NaOH at elevated temperatures (50-60°C).
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model molecule for studying the effects of deuteration on reaction mechanisms and kinetics. Its unique structure allows for detailed investigations into isotope effects and the behavior of complex esters.
Biology
In biological research, the compound can be used to study lipid metabolism and the role of deuterated lipids in cellular processes. Its incorporation into cell membranes can provide insights into membrane dynamics and stability.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The deuterated glycerol backbone can enhance the stability and bioavailability of ester-linked drugs, making it a valuable component in pharmaceutical formulations.
Industry
Industrially, the compound can be used in the development of advanced materials, such as deuterated polymers and coatings. Its unique properties can improve the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The deuterated glycerol backbone can alter the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, the compound can act as a substrate for esterases and lipases, leading to the release of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the double bonds in the octadecatrienoic acid moiety.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but has fewer double bonds in the fatty acid chain.
Uniqueness
The presence of three conjugated double bonds in the octadecatrienoic acid moiety and the deuterated glycerol backbone make (1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate unique. These features confer distinct chemical and biological properties, such as enhanced stability and altered reactivity, which are not observed in similar compounds.
Properties
Molecular Formula |
C37H65ClO4 |
---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropan-2-yl) (9Z,12Z,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5+,13-11-,18-17-/i33D2,34D2,35D |
InChI Key |
BQELFFWURYQYQN-KLOYLJJHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.